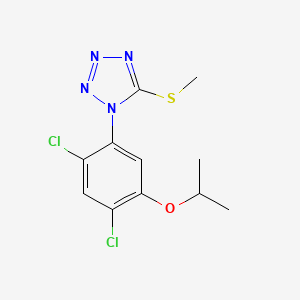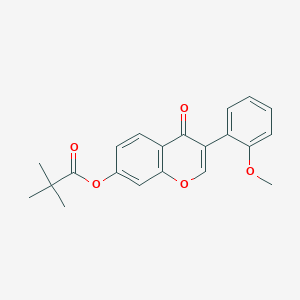
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is related to chromene compounds, known for their diverse chemical reactions, synthesis methods, and significant biological activities. The synthesis and analysis of chromene derivatives have been a subject of interest due to their potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage aspects as requested.
Synthesis Analysis
Chromene derivatives are synthesized through various methods, including phenolic oxidation, multicomponent condensation, and reductive amination techniques. For instance, the phenolic oxidation of (Z)-1-hydroxy-3-(3′-hydroxyphenyl)prop-2-enes in methanol led to the production of 8a-methoxy-2H,6H-dihydrochromen-6-ones, showcasing a unique heterocyclic synthesis method (Pelter et al., 1997). Additionally, a new approach towards the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, based on the multicomponent condensation of specific reactants (Lichitsky et al., 2021).
Molecular Structure Analysis
The molecular structures of chromene derivatives are characterized by NMR spectroscopy and high-resolution mass spectrometry, which help establish their complex frameworks. For example, the structure of synthesized chromene derivatives was confirmed through these techniques, emphasizing the importance of structural analysis in understanding their chemical behavior (Lichitsky et al., 2021).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including photo-reorganization and esterification, leading to the formation of diverse compounds with unique properties. Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV-light exposure resulted in angular pentacyclic compounds, demonstrating the reactivity of chromene derivatives under photochemical conditions (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and material science. X-ray crystallography has provided insights into the crystalline structures of these compounds, revealing the arrangements that contribute to their stability and reactivity.
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies have shown that these compounds can participate in a wide range of chemical reactions, offering potential for synthesis of novel derivatives with desired properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related compounds often involves innovative methodologies and characterizations that contribute to the field of organic synthesis and medicinal chemistry. For example, the synthesis of 8a-methoxy-2H,6H-chromen-6-ones utilizes phenolic oxidation, showcasing a unique approach to heterocyclic synthesis where the heteroatom is not initially attached to a benzene ring but introduced from a side chain (Pelter, Hussain, Smith, & Ward, 1997). Similarly, the development of polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues represents a step forward in creating efficient, recyclable catalytic systems (Alonzi et al., 2014).
Novel Heterocycles and Antitumor Agents
Research has also focused on creating novel heterocycles and identifying their potential as antitumor agents. The oxidative cycloadditions of phenols and electron-rich arenes leading to pterocarpan-type heterocycles (Mohr, Lombardo, Arisco, & Morrow, 2009), and the preparation of analogues like 6-bromo-8-ethoxy-3-nitro-2H-chromene with potent antitumor activity (Yin et al., 2013) are examples of this application.
Materials Science and Sensing Applications
In materials science, the synthesis of lanthanide clusters with potential applications as luminescent sensors and single-molecule magnets is noteworthy. A study on Ln4III clusters demonstrated their ability to act as multi-responsive luminescent sensors for various analytes, showcasing the interdisciplinary applications of these compounds (Qin et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, has been reported to target the 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the metabolic pathways of certain bacteria, such as Pseudomonas putida .
Mode of Action
This interaction could lead to changes in the metabolic processes of the organism, potentially affecting its growth or survival .
Biochemical Pathways
Given its potential target, it may be involved in the metabolic pathways of certain bacteria
Pharmacokinetics
The related compound, 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, is reported to have poor absorption and is likely excreted via the biliary route . The impact of these properties on the bioavailability of Oprea1_293911 would need further investigation.
Result of Action
Based on its potential target, it may affect the metabolic processes of certain bacteria, potentially inhibiting their growth or survival .
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)26-13-9-10-15-18(11-13)25-12-16(19(15)22)14-7-5-6-8-17(14)24-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGFLYQJANBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

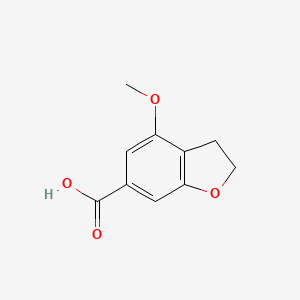
![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
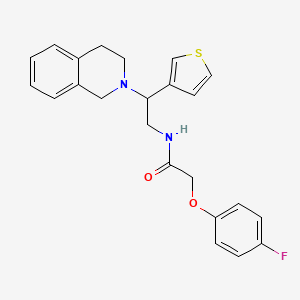
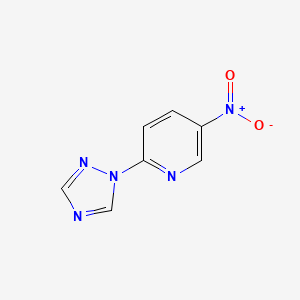
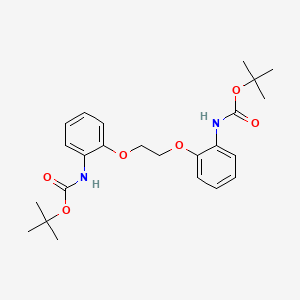
![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)
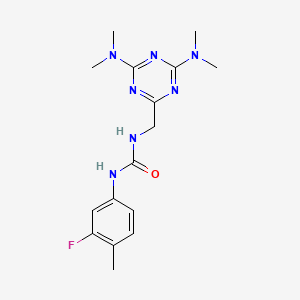
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)
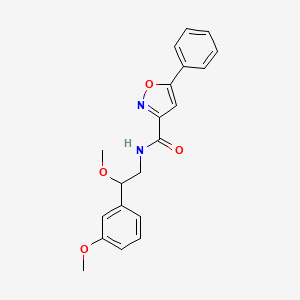
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)
